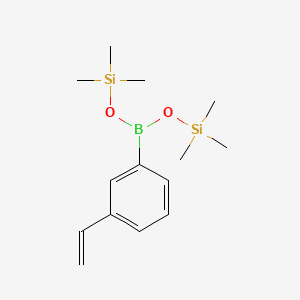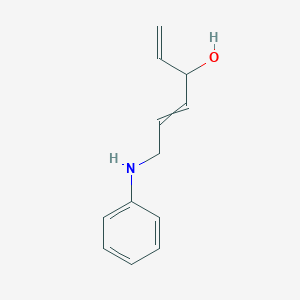![molecular formula C10H15Cl2NO2 B14553537 1-(8,8-Dichloro-1-methoxy-2-azabicyclo[5.1.0]octan-2-yl)ethan-1-one CAS No. 61803-07-4](/img/structure/B14553537.png)
1-(8,8-Dichloro-1-methoxy-2-azabicyclo[5.1.0]octan-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8,8-Dichloro-1-methoxy-2-azabicyclo[510]octan-2-yl)ethan-1-one is a complex organic compound that belongs to the family of azabicyclo compounds These compounds are known for their unique bicyclic structures, which often impart interesting chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8,8-Dichloro-1-methoxy-2-azabicyclo[5.1.0]octan-2-yl)ethan-1-one typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the azabicyclo scaffold, which can be achieved through various methodologies. For instance, asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system have been reported to afford optically active azabicyclo compounds with high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(8,8-Dichloro-1-methoxy-2-azabicyclo[5.1.0]octan-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(8,8-Dichloro-1-methoxy-2-azabicyclo[5.1.0]octan-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Compounds with similar structures have been investigated for their potential use in treating neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(8,8-Dichloro-1-methoxy-2-azabicyclo[5.1.0]octan-2-yl)ethan-1-one exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These compounds share a similar azabicyclo structure and are known for their biological activity.
Azabicyclo[3.2.1]octanes: These compounds have a similar core structure and are used in various chemical and biological applications.
Uniqueness
The presence of dichloro and methoxy groups in 1-(8,8-Dichloro-1-methoxy-2-azabicyclo[510]octan-2-yl)ethan-1-one makes it unique compared to other azabicyclo compounds
Properties
CAS No. |
61803-07-4 |
|---|---|
Molecular Formula |
C10H15Cl2NO2 |
Molecular Weight |
252.13 g/mol |
IUPAC Name |
1-(8,8-dichloro-1-methoxy-2-azabicyclo[5.1.0]octan-2-yl)ethanone |
InChI |
InChI=1S/C10H15Cl2NO2/c1-7(14)13-6-4-3-5-8-9(11,12)10(8,13)15-2/h8H,3-6H2,1-2H3 |
InChI Key |
ANJYZOGOYVRUHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC2C1(C2(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan](/img/structure/B14553472.png)
![2,6-Bis[(3-chlorophenyl)methyl]phenol](/img/structure/B14553481.png)

![5-Bromo-1,2-dimethyl-1H-naphtho[1,2-D]imidazole](/img/structure/B14553488.png)


![Methyl [4-(4-chloro-4-oxobutyl)phenyl]acetate](/img/structure/B14553506.png)


![2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine](/img/structure/B14553519.png)

